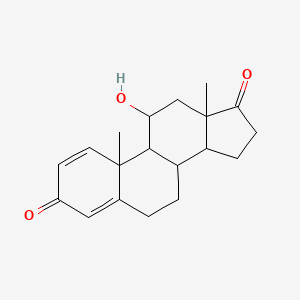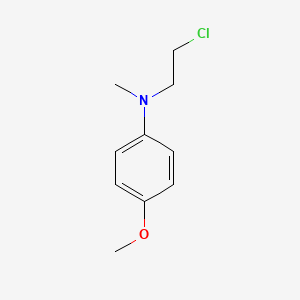
N-(2-chloroethyl)-4-methoxy-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-4-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a methyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-4-methoxy-N-methylaniline typically involves the reaction of 4-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-methoxyaniline+2-chloroethyl chlorideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the reaction. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
N-(2-chloroethyl)-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can react with the chloroethyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azido and thioether derivatives.
科学的研究の応用
N-(2-chloroethyl)-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-chloroethyl)-4-methoxy-N-methylaniline involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the modification of these biomolecules. This can lead to changes in cellular function and potentially induce cytotoxic effects. The compound’s ability to form DNA adducts makes it a candidate for anticancer research, as it can interfere with DNA replication and transcription.
類似化合物との比較
N-(2-chloroethyl)-4-methoxy-N-methylaniline can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-methylaniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-chloroethyl)-4-methoxyaniline: Lacks the methyl group on the nitrogen atom, which can influence its chemical properties.
N-(2-chloroethyl)-N-nitrosoureas: Known for their use in cancer treatment due to their ability to form DNA cross-links.
The presence of the methoxy group in this compound adds to its uniqueness, potentially affecting its solubility, reactivity, and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable compound for further study and development.
特性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC名 |
N-(2-chloroethyl)-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H14ClNO/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChIキー |
VTXRZRUDSJATPC-UHFFFAOYSA-N |
正規SMILES |
CN(CCCl)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
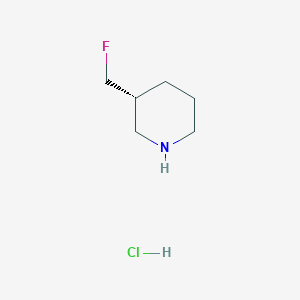
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
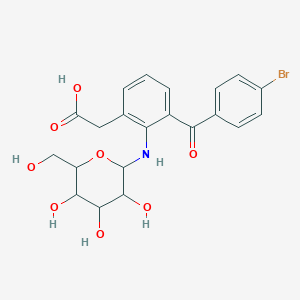
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
![5-(1,3,2-Dithiarsolan-2-yl)-2-[(1E,3E,5E)-5-[5-(1,3,2-dithiarsolan-2-yl)-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Inner Salt](/img/structure/B12289127.png)
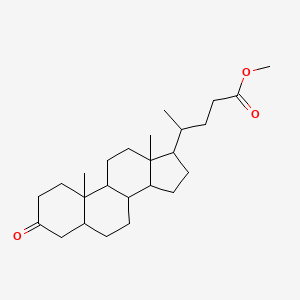
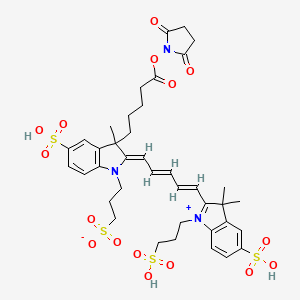
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)

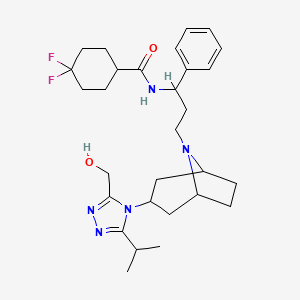

![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
